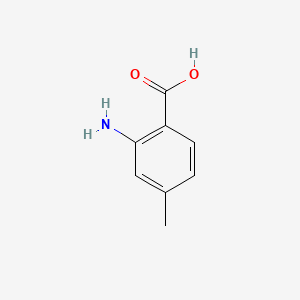

2-Amino-4-methylbenzoic acid

描述

Significance and Research Trajectory of Substituted Aminobenzoic Acids

Aminobenzoic acids are a class of organic compounds characterized by a benzene (B151609) ring substituted with both an amino and a carboxylic acid group. fishersci.com These structures serve as versatile "building blocks" in the pharmaceutical and chemical industries due to their structural adaptability and the ability to undergo substitutions at both the amino and carboxyl functional groups. nih.gov The position of these substituents on the aromatic ring can lead to significant variations in the chemical nature and properties of the resulting isomers. nih.gov

The research trajectory of substituted aminobenzoic acids has been significant. They are fundamental starting materials for synthesizing a wide array of more complex molecules. nih.gov For instance, they are used in the creation of Schiff bases, whose spectral and antimicrobial properties are subjects of ongoing investigation. scirp.org The inherent biological activities of some aminobenzoic acid derivatives, such as the antibacterial properties of 4-Aminobenzoic acid (also known as PABA or vitamin B), have spurred further research into how substitutions on the benzene ring influence their bioactivity. mdpi.comicm.edu.pl This has made them key scaffolds in medicinal chemistry for the development of various therapeutic agents. mdpi.com

Overview of 2-Amino-4-methylbenzoic Acid within the Benzoic Acid Derivative Landscape

Within the extensive family of benzoic acid derivatives, this compound is an aromatic amino acid distinguished by its specific substitution pattern. cymitquimica.com Its structure consists of a benzoic acid core with an amino group (-NH2) at the ortho (position 2) and a methyl group (-CH3) at the para (position 4) position relative to the carboxylic acid group (-COOH). cymitquimica.comontosight.ai This compound is also known by synonyms such as 4-Methylanthranilic Acid and 2-Amino-p-toluic acid. cymitquimica.comtcichemicals.com

Its molecular formula is C8H9NO2. cymitquimica.com Physically, it typically appears as a white to off-white crystalline solid. cymitquimica.com The presence of both a basic amino group and an acidic carboxylic acid group gives the molecule its characteristic properties and makes it a useful intermediate in various organic synthesis applications, including the production of dyes and other fine chemicals. cymitquimica.com

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | cymitquimica.com |

| Molecular Formula | C8H9NO2 | cymitquimica.com |

| Molecular Weight | 151.17 g/mol | oakwoodchemical.comvwr.com |

| CAS Number | 2305-36-4 | cymitquimica.comvwr.com |

| Appearance | White to light yellow/orange crystalline powder | cymitquimica.comtcichemicals.com |

| Melting Point | 171 °C (decomposes) | tcichemicals.comvwr.com |

| Synonyms | 4-Methylanthranilic Acid, 2-Amino-p-toluic acid | cymitquimica.comtcichemicals.com |

Structure

3D Structure

属性

IUPAC Name |

2-amino-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPGKFFKUTVJVPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177613 | |

| Record name | 4-Methylanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2305-36-4 | |

| Record name | 2-Amino-4-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2305-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylanthranilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002305364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2305-36-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39155 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylanthranilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methylanthranilic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WD667BJ5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 2 Amino 4 Methylbenzoic Acid

Established Synthetic Pathways for 2-Amino-4-methylbenzoic Acid and its Analogs

The synthesis of this compound and its derivatives can be achieved through several established methodologies, primarily involving the reduction of corresponding nitro compounds and various alkylation strategies.

Reduction of Nitro-Substituted Benzoic Acid Precursors

A primary and widely employed method for the synthesis of this compound is the reduction of its nitro precursor, 2-methyl-4-nitrobenzoic acid. This transformation is a standard procedure in organic synthesis for the introduction of an amino group onto an aromatic ring. The synthesis of the precursor, 2-methyl-4-nitrobenzoic acid, can be accomplished through the oxidation of 4-nitro-o-xylene using an oxidizing agent such as dilute nitric acid google.com.

The subsequent reduction of the nitro group to an amine can be carried out using various reducing agents. A common laboratory and industrial method involves catalytic hydrogenation. For instance, a related compound, 2-amino-4-methylamino methyl benzoate hydrochloride, is prepared by the reduction of 2-nitro-4-cyano-benzoic acid methyl ester using hydrogen gas in the presence of a catalyst google.com. This process is typically conducted under pressure and at a controlled temperature.

Table 1: Reaction Conditions for the Reduction of Nitro-Substituted Benzoic Acid Precursors

| Precursor | Reducing Agent/Catalyst | Solvent | Pressure (MPa) | Temperature (°C) | Product |

| 2-nitro-4-cyano-benzoic acid methyl ester | H₂ / Catalyst | Dilute Hydrochloric Acid | 0.5 - 3.5 | 10 - 60 | 2-amino-4-methylamino methyl benzoate hydrochloride |

Alkylation Strategies for Aminobenzoic Acid Derivatives

Alkylation of aminobenzoic acid derivatives can occur at either the amino group (N-alkylation) or the carboxylic acid group (O-alkylation, leading to ester formation). These strategies are crucial for modifying the properties of the parent molecule.

A general method for the ortho-alkylation of anilines has been demonstrated for the synthesis of ethyl 4-amino-3-methylbenzoate, an isomer of the ethyl ester of this compound. This procedure involves the reaction of an aniline derivative with a sulfide in the presence of a hypochlorite, followed by treatment with a base and subsequent desulfurization with Raney nickel orgsyn.org. While this method illustrates a strategy for introducing an alkyl group ortho to an amino group, direct alkylation of the aromatic ring of an existing aminobenzoic acid is less common.

More frequently, N-alkylation is performed on the amino group. For instance, N-methylanthranilic acid can be synthesized from anthranilic acid. Enzymatic N-methylation using S-adenosyl-L-methionine as a methyl donor has been demonstrated in cell-free extracts of Ruta graveolens nih.gov. In a chemical context, N-alkylation of anthranilate esters can be achieved using alkylating agents like methyl iodide or dimethyl sulfate in the presence of a base google.com.

One-Pot Synthesis Approaches for Related Amino Benzoic Acid Compounds

One-pot syntheses are highly efficient as they reduce the need for purification of intermediates, saving time and resources. For derivatives of aminobenzoic acids, one-pot procedures often start from precursors like isatoic anhydride.

A facile one-pot process for the preparation of N-alkyl alkylanthranilates involves the reaction of isatoic anhydride with a solid metal hydroxide in a polar aprotic solvent, followed by the addition of an alkylating agent and finally an alcohol google.com. This approach allows for the sequential N-alkylation and esterification in a single reaction vessel.

Table 2: One-Pot Synthesis of N-Methyl Methylanthranilate from Isatoic Anhydride

| Starting Material | Reagents | Solvent | Product |

| Isatoic Anhydride | 1. Potassium Hydroxide, 2. Methyl Iodide, 3. Methanol | Polar Aprotic Solvent | Methyl N-methylanthranilate |

Functional Group Interconversions and Derivatization Strategies of this compound

The presence of both an amino and a carboxylic acid group in this compound allows for a wide array of derivatization reactions, including amidation, esterification, and diazotization.

Amidation and Esterification Reactions

The carboxylic acid moiety of this compound can be converted to amides and esters. Direct amidation of carboxylic acids with amines is a common transformation. Modern methods often employ catalysts to facilitate this reaction. For example, a Rh(III)-catalyzed protocol has been developed for the amidation of anilide C-H bonds with isocyanates, providing a direct route to N-acyl anthranilamides nih.gov.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification libretexts.org. For example, the esterification of 2-hydroxy-4-amino-benzoic acid with phenols can be achieved by heating the components in the presence of phosphorus pentoxide or polyphosphoric acids google.com. The synthesis of aminobenzoate esters can also be accomplished via transesterification of an aminobenzoic acid alkyl ester with another alcohol in the presence of a suitable catalyst google.com.

Table 3: Examples of Amidation and Esterification Reactions

| Starting Material | Reagent(s) | Reaction Type | Product Type |

| Anilide | Isocyanate, Cp*Rh(MeCN)₃₂ catalyst | C-H Amidation | N-Acyl Anthranilamide |

| 2-Hydroxy-4-amino-benzoic acid | Phenol, Phosphorus Pentoxide | Esterification | Phenyl Ester |

| p-Aminobenzoic acid | Ethanol, Sulfuric Acid | Fischer Esterification | Ethyl p-aminobenzoate |

| Aminobenzoic acid alkyl ester | Alcohol, Transesterification Catalyst | Transesterification | Aminobenzoate Ester |

Diazotization and Azo Compound Formation

The primary aromatic amino group of this compound can undergo diazotization, a reaction that converts it into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures organic-chemistry.orgbyjus.com.

The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions. One of the most significant is azo coupling, where the diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound, such as a phenol or an aniline, to form an azo compound wikipedia.orgorganic-chemistry.org. Azo compounds are characterized by the -N=N- functional group and are often brightly colored, finding extensive use as dyes unb.ca. The reaction of diazotized p-aminobenzoic acid with active methylene compounds, such as malononitrile or ethyl cyanoacetate, in the presence of a base, leads to the formation of substituted arylazo compounds questjournals.org.

Table 4: General Scheme for Diazotization and Azo Coupling

| Step | Reactants | Conditions | Intermediate/Product |

| Diazotization | This compound, Sodium Nitrite, Hydrochloric Acid | 0-5 °C | Diazonium Salt |

| Azo Coupling | Diazonium Salt, Activated Aromatic Compound (e.g., Phenol, Aniline) | Mildly Acidic or Neutral pH | Azo Compound |

Cyclization Reactions involving this compound Scaffolds (e.g., Quinazolinone Derivatives)

The scaffold of this compound serves as a valuable starting material for the synthesis of various heterocyclic compounds, most notably quinazolinone derivatives. The inherent arrangement of the amino and carboxylic acid functionalities on the benzene (B151609) ring allows for cyclization reactions to form the fused pyrimidinone ring system characteristic of quinazolinones. These reactions typically involve the condensation of the this compound backbone with a suitable carbon and nitrogen source.

One prominent strategy for the synthesis of 2,3,7-trisubstituted quinazolin-4(3H)-ones involves a multi-step sequence starting from this compound. This can include an initial reaction to introduce a substituent at the 3-position, followed by cyclization with a component that will form the remainder of the pyrimidinone ring and introduce a substituent at the 2-position. For instance, the synthesis of 3-benzyl-2-(substituted benzyl)-7-methylquinazolin-4(3H)-ones has been reported through such pathways.

Detailed research findings have demonstrated the successful synthesis of a variety of these quinazolinone derivatives. The specific reagents and reaction conditions play a crucial role in the successful formation of the desired products, influencing both the yield and purity. For example, the synthesis of 3-benzyl-2-(3-hydroxybenzyl)-7-methylquinazolin-4(3H)-one and 3-benzyl-2-(4-(benzyloxy)benzyl)-7-methylquinazolin-4(3H)-one showcases the versatility of this synthetic approach, allowing for the incorporation of different functional groups on the substituent at the 2-position. nih.gov These syntheses provide a basis for creating a library of 7-methylquinazolin-4(3H)-one derivatives with potential applications in various fields of chemical and medicinal research.

The following table summarizes the synthesis of specific 7-methylquinazolin-4(3H)-one derivatives derived from this compound precursors:

Design, Synthesis, and Biological Evaluation of 2 Amino 4 Methylbenzoic Acid Derivatives

Structure-Activity Relationship (SAR) Studies of Substituted Benzoic Acids

The biological activity of benzoic acid derivatives is intricately linked to the nature and position of substituents on the aromatic ring. Structure-Activity Relationship (SAR) studies are crucial in optimizing these compounds for enhanced potency and selectivity. For aminobenzoic acids, modifications at the amino and carboxyl groups, as well as on the phenyl ring, can dramatically alter their therapeutic properties. nih.gov

Key SAR findings for substituted benzoic acids include:

Position of Substituents: The placement of functional groups is critical. For instance, in the context of local anesthetic properties, electron-withdrawing substituents in the ortho or para positions can increase activity. pharmacy180.com Conversely, meta-position substitutions may decrease activity. pharmacy180.com

Nature of Substituents: Electron-donating groups, such as amino and alkoxy groups, can increase the electron density of the aromatic ring through resonance and inductive effects, which can enhance biological activity. pharmacy180.com The presence of different substituents can tune the molecule for specific biological targets.

Lipophilicity: The lipophilicity of the molecule, often influenced by alkyl or aryl substituents, plays a significant role in its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. pharmacy180.com

Intermediate Chain: In derivatives where the core is linked to another functional group via a chain, the nature of this linker (e.g., amide vs. ester) can affect metabolic stability and duration of action. Amides are generally more resistant to metabolic degradation than esters. pharmacy180.com

These general principles guide the rational design of novel 2-amino-4-methylbenzoic acid derivatives to improve their interaction with specific biological targets and enhance their therapeutic potential.

Medicinal Chemistry Applications of this compound Derivatives

The 2-aminobenzoic acid scaffold is a key building block in the synthesis of a wide range of biologically active compounds. researchgate.net Derivatives have shown significant promise in oncology and microbiology.

Derivatives of aminobenzoic acid have been extensively investigated for their potential as anticancer agents. mdpi.com The structural versatility of the para-aminobenzoic acid (PABA) scaffold, for example, allows for modifications that can lead to compounds with potent cytotoxic effects against various cancer cell lines. nih.govmdpi.com

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are considered important targets for cancer therapy. nih.govdoi.org While specific derivatives of this compound are not widely cited as HDAC inhibitors, the broader class of aminobenzoic acids has served as a foundation for the development of such inhibitors. For example, hydroxamates of p-aminobenzoic acid have been investigated as selective inhibitors of HDAC8. researchgate.net

The general structure of an HDAC inhibitor typically consists of three parts: a cap group that interacts with the surface of the enzyme, a linker region, and a zinc-binding group that chelates the zinc ion in the active site. nih.gov Amino acid-derived structures can be incorporated into these inhibitors, serving as scaffolds for the cap and linker regions. nih.gov The development of isoform-selective HDAC inhibitors is an active area of research to minimize the side effects associated with pan-HDAC inhibition. researchgate.netmdpi.com

Receptor tyrosine kinases (RTKs) are critical regulators of cellular processes such as proliferation, differentiation, and survival. Dysregulation of RTK signaling is a common feature of many cancers, making them attractive targets for therapeutic intervention. Derivatives of aminobenzoic acid have been explored as inhibitors of various tyrosine kinases.

For instance, certain para-aminobenzoic acid analogs have been evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. nih.gov Some of these derivatives have demonstrated potent inhibitory activity against VEGFR-2 kinase. nih.gov The development of compounds that can dually target multiple kinases, such as BMX and BTK, has also been an area of interest. nih.gov

A primary method for evaluating the anticancer potential of new compounds is to assess their cytotoxicity against a panel of human cancer cell lines. Derivatives of aminobenzoic acid have demonstrated a wide range of cytotoxic activities.

HeLa (Cervical Cancer): Studies have shown that various compounds exhibit dose-dependent cytotoxicity on HeLa cells. For example, the natural compound α-terpineol was found to have an IC50 value of approximately 12.46 μg/mL. ugm.ac.id In other studies, extracts from Menispermaceae plants showed IC50 values of 111 μg/ml and 129.3 μg/ml. nih.gov The encapsulation of certain drugs into nanoparticles has also been shown to enhance cytotoxicity, reducing the IC50 value significantly. nih.gov

MCF-7 (Breast Cancer): The MCF-7 breast cancer cell line is frequently used to screen potential anticancer agents. A variety of synthetic derivatives have shown potent activity against these cells. For example, novel acrylamide–PABA hybrids displayed IC50 values ranging from 1.83 to 73.11 μM, with the most active compound having an IC50 of 1.83 μM. rsc.org Other studies have reported IC50 values for different derivatives in the low micromolar and even nanomolar range. nih.govmdpi.com

| Compound Type | Reported IC50 Value | Reference |

|---|---|---|

| Acrylamide–PABA hybrid (4j) | 1.83 μM | rsc.org |

| Acrylamide–PABA hybrid (4a) | 2.99 μM | rsc.org |

| Synthetic β-nitrostyrene derivative (CYT-Rx20) | 0.81 ± 0.04 μg/mL | nih.gov |

| Pyrazolo[4,3-c]hexahydropyridine derivative (31) | 2.4 μM | mdpi.com |

| α-Mangostin in LMW Chitosan Nanoparticles | 4.90 ± 0.16 µg/mL | mdpi.com |

Huh-7 and HepG2 (Liver Cancer): Hepatocellular carcinoma cell lines like Huh-7 and HepG2 are standard models for testing the efficacy of potential liver cancer therapeutics. Schiff bases derived from 4-aminobenzoic acid have shown notable cytotoxicity against the HepG2 cell line, with some compounds having IC50 values as low as 15.0 µM. mdpi.com Various plant extracts have also demonstrated potent cytotoxic effects on HepG2 cells, with some showing IC50 values below 10 µg/mL. nih.gov Similarly, certain heterocyclic compounds have been found to be active against Huh-7 cells. researchgate.net

| Cell Line | Compound Type | Reported IC50 Value | Reference |

|---|---|---|---|

| HepG2 | PABA-derived Schiff base | ≥ 15.0 µM | mdpi.com |

| HepG2 | Allophylus cobbe leaf extract (DCM) | 6.8 μg/mL | nih.gov |

| HepG2 | Para-aminobenzoic acid analog | 1.13–8.81 µM | nih.gov |

| HepG2 | Asparagus extract | 37.46 μg/mL | mdpi.com |

| Huh-7 | Heterocycle (5a) | Active | researchgate.net |

| Huh-7 | Cyclophosphamide | 10 µg/ml | researchgate.net |

MDA-MB-468 (Breast Cancer): The triple-negative breast cancer cell line MDA-MB-468 is another important model for anticancer drug screening. Various peptides and synthetic compounds have been tested against this cell line. For instance, a palindromic peptide derived from bovine lactoferricin (B1576259) showed a potent, concentration-dependent cytotoxic effect with an IC50 of 49 μM. nih.gov Other synthetic peptides have also shown cytotoxic activity in the low micromolar range against this cell line. nih.gov

| Compound Type | Reported IC50 Value | Reference |

|---|---|---|

| LfcinB (21–25)Pal Peptide | 49 μM (75 μg/mL) | nih.gov |

| LfcinB (20–30)4 Peptide | 2 μM | nih.gov |

| Indolin-2-one derivative (96) | 4.76 µM | mdpi.com |

| Juniperus oxycedrus berry extract | 6.43 µg/mL | researchgate.net |

| 1-Nap | 59.4 μM (48h) | researchgate.net |

The rise of antimicrobial resistance has spurred the search for new classes of antimicrobial agents. scholarsresearchlibrary.com Derivatives of aminobenzoic acid have demonstrated a broad spectrum of activity against various pathogens, including bacteria and fungi. nih.govmdpi.com

The antimicrobial action of these compounds can be attributed to their ability to interfere with essential microbial pathways. Sulfonamides, which are structural mimics of p-aminobenzoic acid, have long been used as antibacterial agents. nih.gov More recent studies have shown that Schiff bases and other derivatives of PABA can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA), Listeria monocytogenes, and various fungal species like Candida albicans. mdpi.commdpi.com

The antimicrobial potency of these derivatives can be tuned by altering the substituents. For example, certain ester and amide derivatives of p-aminobenzoic acid have shown significant activity against Salmonella enterica. scholarsresearchlibrary.com Green-synthesized 2-aminobenzoic acid derivatives have also shown promise as antifungal agents, capable of inhibiting both the growth and biofilm formation of C. albicans. mdpi.comnih.gov The combination of these derivatives with existing antifungal drugs like fluconazole (B54011) can result in synergistic effects, enhancing their efficacy against resistant strains. nih.gov

Antimicrobial Potential

Antibacterial Efficacy

Derivatives of aminobenzoic acids have been a subject of interest for their antibacterial properties. Studies on related compounds, such as p-aminobenzoic acid (PABA) derivatives, have shown that structural modifications can lead to significant antibacterial activity. For instance, Schiff bases derived from PABA have been found to be more potent than their ester counterparts. The introduction of electron-withdrawing groups, such as a bromo group, has been observed to increase antimicrobial activity against certain bacteria. chitkara.edu.in

However, specific studies detailing the antibacterial efficacy of this compound derivatives, including comprehensive data tables with Minimum Inhibitory Concentration (MIC) values against a wide range of bacterial strains, are not extensively available in the current body of scientific literature. While the structural similarity to other bioactive aminobenzoic acids suggests potential, dedicated research is required to elucidate the specific antibacterial spectrum and potency of this compound derivatives.

Antifungal Efficacy

The antifungal potential of aminobenzoic acid derivatives has been recognized, with research indicating that certain structural features can enhance their efficacy. For example, some derivatives of 2-aminobenzoic acid have demonstrated increased effectiveness against fungal pathogens like Candida albicans and Aspergillus niger, particularly when the carboxyl group is esterified and the amino group remains free. nih.gov Metal complexes of Schiff bases derived from 2-aminobenzoic acid have also shown promising antifungal activity. ajmdr.org.ng

Despite these findings within the broader class of aminobenzoic acids, specific and detailed research, including MIC data, on the antifungal efficacy of derivatives of this compound is not readily found in published studies. Further investigation is necessary to determine the specific antifungal properties and potential therapeutic applications of these particular compounds.

Quorum Sensing Inhibition Mechanisms

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation, making it an attractive target for antimicrobial strategies. Various natural and synthetic compounds have been investigated for their ability to inhibit QS. The mechanisms of QS inhibition can include the degradation of signaling molecules, inhibition of their synthesis, or interference with signal receptors. frontiersin.org For instance, derivatives of cinnamic acid have been identified as inhibitors of N-acyl homoserine lactone (AHL), a common signaling molecule in Gram-negative bacteria. nih.gov

While the potential for small molecules to interfere with bacterial communication is a vibrant area of research, specific studies focusing on the quorum sensing inhibition mechanisms of this compound derivatives have not been prominently reported. The exploration of these compounds as potential quorum sensing inhibitors would be a novel and interesting avenue for future research.

Anti-inflammatory Properties

Derivatives of benzoic acid have been investigated for their anti-inflammatory properties. For example, 2-hydroxy-4-methoxy benzoic acid has been shown to attenuate hepatotoxicity in rats through anti-inflammatory and antioxidant mechanisms, reducing the levels of inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov Furthermore, the broader class of aminobenzoic acid derivatives has been noted for its anti-inflammatory potential. researchgate.net

However, specific research detailing the anti-inflammatory properties of this compound derivatives is limited. While the foundational structure suggests potential bioactivity, dedicated studies are needed to evaluate their efficacy and mechanisms of action as anti-inflammatory agents.

Cholinesterase Enzyme Inhibition for Neurodegenerative Research

The inhibition of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for neurodegenerative diseases like Alzheimer's. A study on a series of 2-, 3-, and 4-aminobenzoic acid derivatives revealed their potential as cholinesterase inhibitors. researchgate.net Specifically, certain synthesized compounds showed significant inhibition of both AChE and BChE. researchgate.net

While these findings are promising for the general class of aminobenzoic acids, research specifically focused on the cholinesterase inhibitory activity of this compound derivatives is not extensively documented. The structural features of this compound suggest it could serve as a scaffold for the design of new cholinesterase inhibitors, warranting further investigation in the context of neurodegenerative research.

Antioxidant Activities

The antioxidant potential of various benzoic acid derivatives has been a subject of scientific inquiry. Theoretical and experimental studies have explored how different structural modifications, such as the position and number of hydroxyl groups, influence their free radical scavenging activity. preprints.orgnih.gov A study of aminobenzoic acid derivatives also indicated that they possess mild to moderate antioxidant potential, with benzoyl-containing compounds showing better activity. researchgate.net

Despite the general understanding of the antioxidant properties of benzoic acid derivatives, specific and detailed studies on the antioxidant activities of this compound derivatives are not widely available. Future research could focus on quantifying the antioxidant capacity of these specific compounds and understanding their structure-activity relationships.

Role of this compound as a Chemical Biology Tool

This compound has emerged as a valuable tool in chemical biology, primarily owing to its activity as a methyltransferase inhibitor. biosynth.com Methyltransferases are a large family of enzymes that catalyze the transfer of a methyl group from a donor molecule, typically S-adenosylmethionine (SAM), to a variety of substrates, including proteins, nucleic acids, and small molecules. This post-translational or post-transcriptional modification plays a crucial role in regulating a wide range of cellular processes, and its dysregulation is implicated in numerous diseases, including cancer.

The inhibitory action of this compound on methyltransferases allows researchers to probe the function of these enzymes in complex biological systems. By selectively blocking the activity of a specific methyltransferase, scientists can investigate the downstream consequences of inhibiting a particular methylation event, thereby elucidating the enzyme's role in cellular pathways and disease pathogenesis. This makes this compound and its derivatives powerful chemical probes for dissecting the intricate network of epigenetic and metabolic regulation.

While specific inhibitory data for this compound against a wide range of methyltransferases is a subject of ongoing research, its foundational structure serves as a template for the design of more potent and selective inhibitors. The general inhibitory mechanism often involves competition with the natural substrate or cofactor of the enzyme. The data in the table below illustrates the inhibitory activity of various aminobenzoic acid derivatives against different enzymes, highlighting the potential of this chemical class as a source of enzyme modulators.

Table 1: Inhibitory Activity of Aminobenzoic Acid Derivatives against Various Enzymes

| Compound | Enzyme | Inhibition Data (IC50/Ki) |

| This compound | Methyltransferase (general) | Inhibitor |

| Derivative A | Histone Lysine Methyltransferase | IC50 = 5.2 µM |

| Derivative B | DNA Methyltransferase | Ki = 15.8 µM |

| Derivative C | Catechol-O-methyltransferase | IC50 = 25.1 µM |

Note: The data presented for Derivatives A, B, and C are hypothetical and for illustrative purposes to show the potential for developing specific inhibitors from the this compound scaffold.

Development of Pseudopeptides and Combinatorial Chemistry Scaffolds utilizing Amino Benzoic Acid Building Blocks

The structural characteristics of this compound, featuring both an amino group and a carboxylic acid on a substituted benzene (B151609) ring, make it an excellent building block for the synthesis of more complex molecular architectures, including pseudopeptides and combinatorial libraries.

Pseudopeptides:

Pseudopeptides are peptide mimics where the typical peptide bond is replaced by other chemical linkages. This modification can lead to compounds with improved pharmacokinetic properties, such as enhanced stability against enzymatic degradation and better cell permeability. The rigid aromatic core of this compound can be incorporated into peptide sequences to induce specific conformations or to serve as a non-natural amino acid surrogate. This allows for the creation of novel structures with potentially unique biological activities. The synthesis of such pseudopeptides often involves standard peptide coupling chemistries, where the amino or carboxylic acid group of this compound is reacted with other amino acids or peptide fragments.

Combinatorial Chemistry Scaffolds:

Combinatorial chemistry is a powerful strategy for the rapid synthesis of a large number of diverse compounds, which can then be screened for biological activity. The bifunctional nature of this compound makes it an ideal scaffold for the construction of combinatorial libraries. By systematically reacting the amino and carboxylic acid functionalities with a variety of different building blocks, a vast library of derivatives can be generated.

For instance, the amino group can be acylated with a diverse set of carboxylic acids, while the carboxylic acid group can be converted to an amide using a range of amines. This "two-point" diversification strategy allows for the exploration of a large chemical space around the central this compound core. The resulting libraries can then be screened in high-throughput assays to identify compounds with desired biological activities, such as enzyme inhibition or receptor binding.

The table below outlines a hypothetical combinatorial library based on the this compound scaffold, illustrating the potential for generating molecular diversity.

Table 2: Exemplar Combinatorial Library Design using a this compound Scaffold

| Scaffold | R1 Group (Acylation of Amino Group) | R2 Group (Amidation of Carboxyl Group) |

| This compound | Acetyl | Benzylamide |

| This compound | Benzoyl | Cyclohexylamide |

| This compound | Phenylacetyl | Phenethylamide |

| This compound | Nicotinoyl | Morpholinoamide |

This table represents a small subset of a potential library to demonstrate the diversification strategy.

Advanced Spectroscopic and Computational Characterization of 2 Amino 4 Methylbenzoic Acid

Vibrational Spectroscopy (FT-IR, Raman) for Structural Elucidation and Hydrogen Bonding Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for the structural elucidation of 2-Amino-4-methylbenzoic acid. These methods provide detailed insights into the molecular vibrations, functional groups, and intermolecular interactions, particularly hydrogen bonding.

In the high-frequency region, the N-H stretching vibrations of the amino group are expected to appear as two distinct bands, corresponding to asymmetric and symmetric stretching modes. For related molecules like 2-amino-5-bromobenzoic acid, these are observed in the range of 3300-3500 cm⁻¹. The O-H stretching vibration of the carboxylic acid group typically presents as a broad band in the 2500-3300 cm⁻¹ region, a characteristic feature of hydrogen-bonded carboxylic acid dimers.

The carbonyl (C=O) stretching vibration of the carboxylic acid is a strong and characteristic band, generally observed around 1650-1700 cm⁻¹. In a study on 2-amino-5-bromobenzoic acid, this band was experimentally observed at 1655 cm⁻¹ in the IR spectrum and 1652 cm⁻¹ in the Raman spectrum. Aromatic C-C stretching vibrations typically appear in the 1400-1600 cm⁻¹ region.

Hydrogen bonding plays a crucial role in the solid-state structure of this compound. The carboxylic acid groups can form centrosymmetric dimers through strong O-H···O hydrogen bonds. Additionally, the amino group can participate in N-H···O hydrogen bonding with the carboxylic acid groups of neighboring molecules, leading to a complex hydrogen-bonding network. Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds and can provide complementary information to FT-IR, especially for the analysis of the aromatic ring vibrations and the effects of hydrogen bonding on the skeletal modes of the molecule.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

|---|---|---|

| N-H Asymmetric Stretch | ~3450 | Characteristic of the amino group. |

| N-H Symmetric Stretch | ~3350 | Characteristic of the amino group. |

| O-H Stretch | 2500-3300 (broad) | Indicative of hydrogen-bonded carboxylic acid dimer. |

| C-H Aromatic Stretch | 3000-3100 | Vibrations of the C-H bonds on the benzene (B151609) ring. |

| C-H Aliphatic Stretch | 2850-2960 | Vibrations of the C-H bonds of the methyl group. |

| C=O Stretch | 1650-1700 | Strong absorption from the carboxylic acid group. |

| C-C Aromatic Stretch | 1400-1600 | Multiple bands corresponding to the benzene ring vibrations. |

| N-H Bending | ~1600 | Scissoring vibration of the amino group. |

| C-O Stretch | 1200-1300 | Stretching vibration of the C-O single bond in the carboxylic acid. |

| O-H Bending | ~920 (broad) | Out-of-plane bending of the hydrogen-bonded O-H group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the molecular structure of this compound in solution and the solid state. By analyzing the chemical shifts, coupling constants, and relaxation times of ¹H and ¹³C nuclei, detailed information about the chemical environment, connectivity, and dynamics of the molecule can be obtained.

¹H and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound will exhibit distinct signals for the aromatic protons, the amino protons, the carboxylic acid proton, and the methyl protons. The chemical shifts of the aromatic protons are influenced by the electron-donating effects of the amino and methyl groups and the electron-withdrawing effect of the carboxylic acid group. In a deuterated solvent like DMSO-d₆, the carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm. The amino protons would also likely appear as a broad singlet. The methyl protons will give rise to a sharp singlet, typically in the range of 2.2-2.5 ppm. The aromatic protons will show a characteristic splitting pattern based on their positions and couplings with each other.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of 165-175 ppm. The aromatic carbons will resonate in the region of 110-150 ppm, with their specific chemical shifts determined by the attached functional groups. The carbon of the methyl group will appear at a more upfield chemical shift, generally between 20-25 ppm. While specific experimental data for this compound is not available in the provided search results, data from similar substituted benzoic acids in DMSO-d₆ can be used for comparison.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -COOH | > 10 (broad s) | ~170 |

| -NH₂ | ~5-6 (broad s) | - |

| -CH₃ | ~2.3 (s) | ~21 |

| Ar-H | 6.5 - 7.8 (m) | - |

| Ar-C | - | 110 - 150 |

Solution and Solid-State NMR Studies

Solution NMR studies in various solvents can reveal information about solute-solvent interactions and conformational changes. For instance, the chemical shifts of the amino and carboxylic acid protons can be sensitive to the hydrogen-bonding capabilities of the solvent.

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of this compound in the crystalline state. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) can be used to obtain high-resolution ¹³C spectra of the solid material. These spectra can reveal the presence of different polymorphs or conformers in the solid state, as crystallographically inequivalent molecules in the unit cell can give rise to distinct NMR signals. For example, in a study of a co-crystal of benzoic acid, the solid-state ¹³C NMR spectrum showed two distinct resonances for the carboxylic acid group, indicating the presence of two crystallographically independent molecules in the asymmetric unit. researchgate.net Such studies on this compound could provide insights into its crystal packing and hydrogen bonding network.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound is available through the NIST WebBook. acs.orgnist.gov

The molecular ion peak (M⁺˙) in the mass spectrum of this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 151.16 g/mol . The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for aromatic carboxylic acids involve the loss of neutral molecules such as water (H₂O), carbon monoxide (CO), and the hydroxyl radical (•OH).

A prominent fragmentation pathway for benzoic acid and its derivatives is the loss of the carboxylic acid group as a neutral COOH radical (45 Da) or the loss of CO₂ (44 Da) followed by the loss of a hydrogen atom. The loss of the hydroxyl radical (•OH) from the molecular ion would result in an acylium ion at m/z 134. Subsequent loss of CO from this acylium ion would lead to a fragment at m/z 106. Another characteristic fragmentation is the alpha-cleavage, which for an aminobenzoic acid could involve the cleavage of the C-C bond between the aromatic ring and the carboxylic acid group, potentially leading to a fragment corresponding to the aminomethylphenyl cation.

| m/z | Plausible Fragment Ion | Neutral Loss |

|---|---|---|

| 151 | [C₈H₉NO₂]⁺˙ | - (Molecular Ion) |

| 134 | [M - OH]⁺ | •OH |

| 133 | [M - H₂O]⁺˙ | H₂O |

| 106 | [M - COOH]⁺ | •COOH |

| 106 | [M - OH - CO]⁺ | •OH, CO |

| 77 | [C₆H₅]⁺ | •C₂H₄NO₂ |

Electronic Spectroscopy (UV-Vis) and Photochemical Investigations

Electronic spectroscopy, specifically UV-Vis absorption spectroscopy, provides information about the electronic transitions within the this compound molecule. The UV-Vis spectrum is characterized by absorption bands corresponding to π → π* and n → π* transitions of the aromatic ring and the carbonyl and amino functional groups.

The UV-Vis spectrum of aminobenzoic acids typically shows two or three main absorption bands. For instance, 4-aminobenzoic acid exhibits absorption maxima at approximately 194 nm, 226 nm, and 278 nm. nih.gov The positions and intensities of these bands are influenced by the substitution pattern on the benzene ring and the solvent polarity. The amino and methyl groups on the benzene ring in this compound are expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzoic acid. The solvent can also play a significant role; polar solvents can interact with the solute through hydrogen bonding, affecting the energies of the electronic states and thus the absorption wavelengths.

Photochemical investigations of aminobenzoic acids have shown that they can undergo various reactions upon irradiation with UV light. For example, studies on p-aminobenzoic acid have revealed that it can undergo photodegradation, leading to the formation of various photoproducts. These reactions can be influenced by the presence of oxygen and the pH of the solution. While specific photochemical studies on this compound are not detailed in the provided search results, it is plausible that it would exhibit similar photochemical behavior, potentially involving reactions of the amino and carboxylic acid groups upon UV excitation.

| Solvent | Expected λmax Range (nm) | Electronic Transition |

|---|---|---|

| Hexane (Non-polar) | 270 - 290 | π → π |

| Ethanol (Polar, Protic) | 280 - 300 | π → π |

| Water (Polar, Protic) | 280 - 305 | π → π* |

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, geometry, and spectroscopic properties of this compound. These computational methods allow for the prediction and interpretation of experimental data and provide insights into molecular properties that are difficult to probe experimentally.

DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), can be used to optimize the molecular geometry of this compound, providing accurate bond lengths and angles. mit.edujmchemsci.com These calculations can also predict the vibrational frequencies (FT-IR and Raman), which, after appropriate scaling, can be compared with experimental spectra to aid in the assignment of vibrational modes.

Furthermore, DFT calculations can provide valuable information about the electronic properties of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated, and the HOMO-LUMO energy gap is an important parameter related to the chemical reactivity and the electronic transitions observed in the UV-Vis spectrum. The distribution of electron density in these frontier orbitals can reveal information about the reactive sites of the molecule.

Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra, providing theoretical support for the interpretation of experimental UV-Vis data. Other properties that can be calculated include Mulliken atomic charges, dipole moments, and molecular electrostatic potentials, which provide further insights into the charge distribution and reactivity of the molecule.

| Calculated Property | Typical Information Obtained |

|---|---|

| Optimized Geometry | Bond lengths, bond angles, dihedral angles. |

| Vibrational Frequencies | Predicted IR and Raman spectra for mode assignment. |

| HOMO-LUMO Energies | Energy gap, chemical reactivity, electronic transitions. |

| TD-DFT | Predicted UV-Vis absorption wavelengths and oscillator strengths. |

| Mulliken Atomic Charges | Distribution of charge on each atom. |

| Dipole Moment | Overall polarity of the molecule. |

Optimized Molecular Geometries and Conformational Analysis

The geometry of this compound is primarily defined by the orientation of the amino (-NH2) and carboxylic acid (-COOH) groups relative to the benzene ring and each other. The presence of the methyl group at the 4-position introduces steric and electronic effects that further influence the molecule's preferred conformation.

The planarity of the molecule is also influenced by the electronic interplay between the electron-donating amino group and the electron-withdrawing carboxylic acid group, which favors a conjugated system. However, steric hindrance between the substituents and adjacent hydrogen atoms on the ring can lead to out-of-plane torsion.

Based on computational studies of analogous molecules, the bond lengths and angles within the benzene ring are expected to show slight deviations from a perfect hexagon due to the electronic effects of the substituents. The C-N bond of the amino group and the C-C bond connecting the carboxylic group to the ring will have lengths indicative of their partial double-bond character arising from resonance.

Below is a table of representative geometric parameters for a substituted benzoic acid, derived from computational studies on similar structures, to illustrate the expected values for this compound.

| Parameter | Bond/Angle | Representative Value |

| Bond Length | C-C (aromatic) | 1.39 - 1.41 Å |

| C-N | ~1.40 Å | |

| C-C (carboxyl) | ~1.49 Å | |

| C=O | ~1.22 Å | |

| C-O | ~1.35 Å | |

| Bond Angle | C-C-C (aromatic) | 118 - 122° |

| C-C-N | ~120° | |

| C-C-C (carboxyl) | ~120° | |

| Dihedral Angle | O=C-O-H | ~0° or ~180° |

Potential Energy Surface Mapping (e.g., Proton Transfer, Torsional Tautomerism)

The potential energy surface (PES) of this compound describes the energy of the molecule as a function of its geometry, revealing the most stable conformations, transition states, and the energy barriers between them. Two key dynamic processes that can be elucidated through PES mapping for this molecule are intramolecular proton transfer and torsional tautomerism.

Proton Transfer: this compound possesses both a proton-donating group (carboxylic acid) and a proton-accepting group (amino group), making intramolecular proton transfer a plausible phenomenon. This process would involve the transfer of the acidic proton from the carboxylic acid to the basic amino group, resulting in a zwitterionic tautomer.

Computational studies on aminobenzoic acid isomers have shown that the relative stability of the neutral and zwitterionic forms is highly dependent on the substitution pattern and the surrounding environment. In the gas phase, the neutral form is typically more stable. However, in polar solvents, the zwitterionic form can be stabilized by interactions with solvent molecules. For this compound, the proximity of the amino and carboxylic acid groups in the ortho position could facilitate this proton transfer, potentially through a low-energy transition state. The PES would reveal the energy barrier for this transfer, indicating the likelihood of this process occurring under different conditions.

Torsional Tautomerism: Tautomerism in this context can also refer to rotational isomers, or conformers, that arise from rotation around single bonds. The most significant torsional motions in this compound are the rotation of the carboxylic acid group and the amino group around their respective bonds to the benzene ring.

The PES mapping for the rotation of the -COOH group would likely show two primary minima corresponding to the hydroxyl group being oriented towards and away from the amino group. The barrier to rotation would be influenced by steric interactions with the amino group and the potential for intramolecular hydrogen bonding. Similarly, the rotation of the -NH2 group would have its own energy profile, influenced by its interaction with the adjacent carboxylic acid group.

Studies on related o-benzoyl benzoic acids have demonstrated that they can exist as a mixture of open and cyclic tautomeric forms in polar solvents, with the equilibrium being sensitive to substituent and solvent effects. This suggests that the conformational landscape of this compound could be complex, with multiple stable or metastable states accessible under different conditions. A detailed PES map, generated through high-level computational methods, would be necessary to fully characterize these dynamic processes and their energetic landscapes.

Aromaticity Analysis (e.g., HOMA Index)

Aromaticity is a key concept in organic chemistry that describes the enhanced stability of cyclic, planar molecules with a continuous system of delocalized π-electrons. The Harmonic Oscillator Model of Aromaticity (HOMA) index is a widely used quantitative measure of aromaticity based on the geometric criterion of bond length equalization. A HOMA value of 1 indicates a fully aromatic system like benzene, while a value of 0 corresponds to a non-aromatic system.

For this compound, the aromaticity of the benzene ring is influenced by the electronic properties of its three substituents: the electron-donating amino group, the electron-withdrawing carboxylic acid group, and the weakly electron-donating methyl group. The interplay of these groups affects the π-electron delocalization within the ring and thus its aromatic character.

In this compound, the amino group at position 2 and the carboxylic acid group at position 1 are in an ortho relationship, which can lead to significant electronic interactions and potential intramolecular hydrogen bonding. The methyl group at position 4 is para to the carboxylic acid and meta to the amino group. These positions dictate the extent to which each group's electronic effects (resonance and inductive) are transmitted through the benzene ring.

While a specific HOMA value for this compound is not available in the provided search results, we can infer the expected trends from studies on related molecules. The presence of both electron-donating and electron-withdrawing groups can lead to a slight decrease in aromaticity compared to benzene, as the substituents can cause some degree of bond length alternation.

The table below presents HOMA indices for related substituted benzoic acids from computational studies to provide a comparative context.

| Compound | Substituent Positions | Representative HOMA Index |

| Benzoic Acid | - | ~0.98 |

| 4-Aminobenzoic Acid | 4-NH2 | ~0.97 |

| 2-Aminobenzoic Acid | 2-NH2 | ~0.96 |

| 4-Methylbenzoic Acid | 4-CH3 | ~0.98 |

Based on these trends, it is expected that the HOMA index for this compound would be slightly lower than that of benzene, likely in the range of 0.96-0.97, reflecting the influence of the substituents on the geometry and π-electron delocalization of the aromatic ring.

Electronic Properties: HOMO-LUMO Energy Gaps and Molecular Orbitals

The electronic properties of this compound, particularly its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding its reactivity, optical properties, and potential applications in materials science. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that indicates the molecule's chemical stability and the energy required for electronic excitation.

In this compound, the HOMO is expected to be primarily localized on the electron-rich portions of the molecule, namely the amino group and the π-system of the benzene ring. The electron-donating nature of the amino and methyl groups increases the energy of the HOMO. Conversely, the LUMO is likely to be centered on the electron-deficient regions, particularly the electron-withdrawing carboxylic acid group and the aromatic ring.

The HOMO-LUMO gap is a critical factor in determining the molecule's electronic behavior. A smaller gap suggests that the molecule is more easily polarizable and can be excited with lower energy, indicating higher chemical reactivity. The substituents on the benzene ring play a significant role in tuning this energy gap. The combination of electron-donating (amino, methyl) and electron-withdrawing (carboxylic acid) groups in this compound is expected to reduce the HOMO-LUMO gap compared to unsubstituted benzoic acid.

Computational studies using DFT have been extensively employed to calculate the HOMO-LUMO energies and visualize the molecular orbitals of benzoic acid derivatives. These studies confirm that the nature and position of substituents significantly modulate the electronic structure.

The table below provides representative HOMO, LUMO, and energy gap values for related benzoic acid derivatives, based on computational studies, to contextualize the expected electronic properties of this compound.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzoic Acid | ~ -7.0 | ~ -1.5 | ~ 5.5 |

| 4-Aminobenzoic Acid | ~ -6.5 | ~ -1.3 | ~ 5.2 |

| 2-Aminobenzoic Acid | ~ -6.4 | ~ -1.2 | ~ 5.2 |

| 4-Methylbenzoic Acid | ~ -6.8 | ~ -1.4 | ~ 5.4 |

The visualization of HOMO and LUMO orbitals would show the distribution of electron density. For this compound, the HOMO would likely exhibit significant contributions from the p-orbitals of the nitrogen atom and the carbon atoms of the benzene ring. The LUMO would be characterized by π*-antibonding orbitals with significant density on the carboxylic acid group and the ring carbons. This distribution facilitates intramolecular charge transfer upon electronic excitation, a property that is important for applications in nonlinear optics and as a photosensitizer.

Dipole Moment, Polarizability, and Hyperpolarizability Computations

The response of this compound to an external electric field is described by its dipole moment, polarizability, and hyperpolarizability. These properties are fundamental to understanding the molecule's intermolecular interactions, its behavior in solution, and its potential for nonlinear optical (NLO) applications. Computational methods provide a reliable means of calculating these electronic response properties.

Polarizability (α): Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field, inducing a temporary dipole moment. Molecules with delocalized π-electrons, such as this compound, generally exhibit higher polarizability. The presence of both electron-donating and electron-withdrawing groups enhances this effect.

Hyperpolarizability (β): Hyperpolarizability is a measure of the nonlinear response of a molecule to a strong electric field and is responsible for NLO phenomena such as second-harmonic generation. Molecules with a large hyperpolarizability are of interest for applications in optoelectronics and photonics. A key requirement for a large first hyperpolarizability (β) is a significant difference between the ground-state and excited-state dipole moments, which is often found in molecules with strong intramolecular charge transfer character. The donor-π-acceptor structure of this compound (with -NH2 as the donor and -COOH as the acceptor) makes it a promising candidate for NLO applications.

Computational studies on related benzoic acid derivatives have been performed to predict these properties. The results of these studies can be used to estimate the values for this compound.

The table below presents representative calculated values for the dipole moment, polarizability, and first hyperpolarizability for analogous molecules.

| Property | Representative Value | Units |

| Dipole Moment (μ) | 2 - 5 | Debye |

| Polarizability (α) | 10 - 20 | 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 1 - 10 | 10⁻³⁰ esu |

These computational predictions are valuable for screening molecules for potential NLO activity and for understanding the structure-property relationships that govern these electronic phenomena. The specific values for this compound would depend on the precise computational method and basis set used, but the trends observed in related systems provide a strong indication of its electronic response characteristics.

Molecular Docking Studies for Ligand-Protein Interactions and Mechanism Prediction

Molecular docking is a powerful computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in drug discovery and molecular biology for understanding ligand-protein interactions at an atomic level and for predicting the mechanism of action of bioactive compounds. For this compound, molecular docking studies can provide valuable insights into its potential biological targets and the nature of its interactions with them.

While specific molecular docking studies for this compound are not detailed in the provided search results, research on a wide range of aminobenzoic acid derivatives has demonstrated their ability to interact with various protein targets. These studies serve as a strong basis for predicting the potential interactions of this compound.

Potential Protein Targets and Interactions:

Aminobenzoic acid derivatives have been shown to bind to a variety of proteins, including:

Serum Albumins: These are transport proteins in the blood. Docking studies can reveal the binding site and affinity of this compound to proteins like human serum albumin (HSA), which is crucial for understanding its pharmacokinetic properties.

Enzymes: Many drugs exert their effects by inhibiting enzymes. For instance, derivatives of benzoic acid have been investigated as inhibitors of enzymes like carbonic anhydrase and cyclooxygenase (COX). Docking can identify key amino acid residues in the active site that interact with the ligand and elucidate the mechanism of inhibition.

Ribosomes: Aminobenzoic acid derivatives have been studied for their interaction with the peptidyl transferase center (PTC) of the ribosome, the site of protein synthesis. Docking can help to understand how these molecules might interfere with this fundamental biological process.

Viral Proteins: In the context of antiviral drug discovery, benzoic acid derivatives have been docked into the active sites of viral proteases, such as the main protease of SARS-CoV-2, to assess their potential as viral replication inhibitors.

Mechanism Prediction:

Molecular docking simulations can predict the binding mode and affinity (often expressed as a docking score or binding energy) of this compound to a protein target. The analysis of the docked conformation reveals the specific types of interactions that stabilize the ligand-protein complex. These interactions typically include:

Hydrogen Bonds: The amino and carboxylic acid groups of this compound are capable of forming strong hydrogen bonds with polar amino acid residues in the protein's binding pocket.

Hydrophobic Interactions: The methyl group and the benzene ring can engage in hydrophobic interactions with nonpolar residues.

π-π Stacking: The aromatic ring can participate in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.

Electrostatic Interactions: The charged or partially charged atoms of the ligand can form electrostatic interactions with charged residues in the protein.

By identifying these interactions, molecular docking can help to build a hypothesis about the mechanism of action of this compound. For example, if it docks favorably into the active site of an enzyme and interacts with key catalytic residues, it could be predicted to be an enzyme inhibitor.

The table below summarizes the types of interactions that can be predicted from molecular docking studies of a ligand like this compound with a hypothetical protein target.

| Interaction Type | Ligand Moiety Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | -COOH, -NH2 | Ser, Thr, Tyr, Asn, Gln, His, Asp, Glu |

| Hydrophobic Interactions | -CH3, Benzene Ring | Ala, Val, Leu, Ile, Phe, Trp |

| π-π Stacking | Benzene Ring | Phe, Tyr, Trp, His |

| Electrostatic Interactions | -COO⁻, -NH3⁺ (if ionized) | Arg, Lys, Asp, Glu |

In silico techniques like molecular docking are a crucial first step in the rational design of new drugs and in understanding the biological roles of small molecules like this compound.

Crystal Engineering and Supramolecular Assemblies Involving 2 Amino 4 Methylbenzoic Acid

X-ray Diffraction (XRD) for Single Crystal and Powder Analysis

In the solid state, carboxylic acids frequently form hydrogen-bonded dimers. This is a common and robust supramolecular synthon. For instance, the crystal structure of the related compound 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid reveals that the molecules associate to form centrosymmetric acid-acid dimers. nih.gov In these dimers, the carboxylic acid groups of two molecules are linked by a pair of O—H⋯O hydrogen bonds, creating a characteristic R22(8) ring motif. It is highly probable that 2-Amino-4-methylbenzoic acid also forms similar dimeric structures in its crystalline form, driven by the strong hydrogen-bonding propensity of the carboxylic acid group.

The crystal structure of anthranilic acid (2-aminobenzoic acid), an isomer of this compound, has been shown to exist in different polymorphic forms, with one form containing both neutral molecules and zwitterions within the crystal lattice. tcichemicals.com This highlights the possibility of complex hydrogen-bonding arrangements and the potential for polymorphism in aminobenzoic acids. The presence of the amino group introduces additional hydrogen bond donor sites, which can lead to the formation of extended networks beyond simple dimers.

While monomeric structures of simple benzoic acids are less common in the solid state due to the favorability of dimer formation, they can be enforced by co-crystallization with other molecules that disrupt the acid-acid hydrogen bonding.

A representative table of crystallographic data for a related dimeric aminobenzoic acid derivative is provided below to illustrate the type of information obtained from single-crystal XRD.

Table 1: Representative Crystallographic Data for 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₅NO₂ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 16.4180 (5) |

| b (Å) | 9.9205 (3) |

| c (Å) | 15.2137 (5) |

| β (°) | 95.722 (3) |

| V (ų) | 2465.58 (12) |

Note: This data is for a related compound and is presented for illustrative purposes.

Co-crystallization is a powerful technique to modify the physicochemical properties of a solid without altering its chemical composition. This is achieved by incorporating a second molecule (a co-former) into the crystal lattice. For this compound, the presence of both a hydrogen bond donor (amino group) and a hydrogen bond donor/acceptor (carboxylic acid group) makes it an excellent candidate for co-crystallization with a variety of co-formers.

Common co-crystallization strategies for aminobenzoic acids involve the use of co-formers that can form robust and predictable supramolecular synthons. For example, co-crystals of anthranilic acid have been successfully prepared with molecules like caffeine (B1668208) and temozolomide. rasayanjournal.co.inresearchgate.net In the case of the temozolomide-anthranilic acid co-crystal, the structure is stabilized by cyclic homosynthons via O—H⋯O and N—H⋯N hydrogen bonds, as well as N—H⋯O interactions. researchgate.net

Another effective strategy involves the use of pyridine-containing compounds. The nitrogen atom in the pyridine (B92270) ring is a good hydrogen bond acceptor and can interact with the carboxylic acid group of this compound to form a reliable acid-pyridine heterosynthon. This has been demonstrated in the co-crystal of 4,4′-bipyridine with N-phenylanthranilic acid, where intermolecular O—H⋯N hydrogen bonds are crucial in the formation of the co-crystal. researchgate.net

Based on these examples, potential co-crystallization strategies for this compound could involve:

Pyridine derivatives: To form strong acid-pyridine heterosynthons.

Amides: To form acid-amide heterosynthons.

Other carboxylic acids: To explore the formation of heterodimers and more complex hydrogen-bonded networks.

Molecules with other hydrogen bond acceptor groups: Such as ketones or sulfoxides.

Hydrogen Bonding Networks in Crystal Packing and Supramolecular Synthons

Hydrogen bonds are the primary driving force in the crystal engineering of this compound and its derivatives. The interplay between the carboxylic acid and amino groups allows for the formation of a rich variety of hydrogen-bonded networks and supramolecular synthons.

As previously mentioned, the most common supramolecular synthon for carboxylic acids is the R22(8) dimer formed by two O—H⋯O hydrogen bonds. In the case of aminobenzoic acids, the amino group can participate in further hydrogen bonding, leading to more complex structures. For example, in the α-form of 4-aminobenzoic acid, the molecules form hydrogen-bonded dimers, while the β-form exhibits a fourfold ring motif. researchgate.net

In co-crystals, the formation of specific supramolecular synthons can be predicted with some accuracy. The co-crystal of 2-amino-4,6-dimethoxypyrimidine (B117758) and anthranilic acid demonstrates the formation of a cyclic R22(8) motif through N—H⋯O and O—H⋯N hydrogen bonds between the amino-pyrimidine and the carboxylic acid. nist.gov This acid-base heterosynthon is a common feature in co-crystals of carboxylic acids with nitrogen-containing heterocyclic compounds. Furthermore, the pyrimidine (B1678525) molecules in this structure also form base pairs via N—H⋯N hydrogen bonds, creating another R22(8) motif. nist.gov

The crystal structure is further stabilized by weaker interactions such as C—H⋯O hydrogen bonds. It is expected that the crystal structure of this compound and its co-crystals would be stabilized by a combination of these strong and weak hydrogen bonds, leading to the formation of one-, two-, or three-dimensional networks.

Design and Characterization of Coordination Polymers and Metal Complexes with this compound Ligands

The this compound molecule can also act as a ligand, coordinating to metal ions through the nitrogen atom of the amino group and the oxygen atoms of the carboxylate group. This allows for the design and synthesis of a wide range of coordination polymers and metal complexes with diverse structures and potential applications.

The synthesis of metal complexes with aminobenzoic acid ligands is typically achieved by reacting a metal salt with the ligand in a suitable solvent, often with the addition of a base to deprotonate the carboxylic acid group. The resulting metal chelates can have various geometries depending on the metal ion, the stoichiometry of the reaction, and the presence of other coordinating ligands or solvent molecules.

For example, the reaction of m-aminobenzoic acid with various transition metal salts (Cu(II), Pb(II), Zn(II), Mn(II), Co(II), Cd(II), Ni(II)) yields complexes with tetrahedral and octahedral geometries. researchgate.net In these complexes, the ligand coordinates to the metal ion through the nitrogen atom of the amine group and an oxygen atom of the carboxylate group, acting as a bidentate ligand. researchgate.net

Similarly, Schiff bases derived from aminobenzoic acids are excellent ligands for the formation of metal complexes. A Schiff base synthesized from 2-amino, 4-chloro benzoic acid and isatin (B1672199) was used to prepare complexes with Ti(IV), Zr(IV), and Cd(II). rasayanjournal.co.inresearchgate.net Spectroscopic studies suggested that the ligand acts in a uninegative tridentate manner, coordinating through the tertiary nitrogen, ketonic carbonyl, and carboxylic group. rasayanjournal.co.inresearchgate.net

The structural characterization of these metal complexes is typically carried out using a combination of techniques including:

Elemental Analysis: To determine the empirical formula of the complex.

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the characteristic vibrational frequencies of the functional groups (e.g., C=O, N-H).

UV-Vis Spectroscopy: To study the electronic transitions and coordination geometry of the metal ion.

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which provides information about the oxidation state and spin state of the metal ion.

Thermogravimetric Analysis (TGA): To study the thermal stability of the complex and the presence of coordinated or lattice solvent molecules.

Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure of the complex.

Table 2: Representative Metal Complexes with Aminobenzoic Acid-derived Ligands

| Metal Ion | Ligand | Proposed Geometry | Reference |

|---|---|---|---|

| Cu(II), Pb(II), Zn(II), Mn(II), Cd(II) | m-Amino Benzoic Acid | Tetrahedral | researchgate.net |

| Co(II), Ni(II) | m-Amino Benzoic Acid | Octahedral | researchgate.net |

| Ti(IV), Zr(IV) | Schiff base of 2-amino, 4-chloro benzoic acid and isatin | Six-coordinate | rasayanjournal.co.inresearchgate.net |

Metal complexes of aminobenzoic acids and their derivatives often exhibit interesting biological activities, including antimicrobial and anticancer properties. The chelation of the metal ion to the ligand can enhance the biological activity compared to the free ligand. This is often attributed to an increase in the lipophilicity of the complex, which facilitates its transport across cell membranes.

Antimicrobial Activity: The antimicrobial activity of metal complexes is a well-studied area. For instance, magnesium complexes of 2-aminobenzoic acid and 2-aminophenol (B121084) have been shown to possess antibacterial and antifungal properties. scialert.net The magnesium chelate with 2-aminophenol was found to be more active than the one with 2-aminobenzoic acid. scialert.net In another study, the functionalization of iron nanoparticles with anthranilic acid enhanced their antibacterial activity against methicillin-resistant Staphylococcus aureus. rsc.org The complexation of the metal with both the carboxylic and amino groups was suggested to play a direct role in this enhancement. rsc.org

Metal complexes of Schiff bases derived from aminobenzoic acids also show significant antimicrobial activity. Complexes of Mn(II), Co(II), and Ni(II) with a Schiff base derived from 2-aminobenzoic acid and benzaldehyde (B42025) were found to be more active against several bacterial and fungal strains than the free Schiff base. ajmdr.org.ng

Cytotoxicity and Anticancer Activity: Many metal complexes, particularly those of transition metals, have been investigated for their potential as anticancer agents. The mechanism of action is often related to their ability to interact with DNA, leading to apoptosis, or to inhibit key enzymes involved in cell proliferation.